1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652954
InChI: InChI=1S/C5H7F2N3/c1-3-2-4(8)9-10(3)5(6)7/h2,5H,1H3,(H2,8,9)
SMILES:
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13 g/mol

1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC14652954

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C5H7F2N3
Molecular Weight 147.13 g/mol
IUPAC Name 1-(difluoromethyl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C5H7F2N3/c1-3-2-4(8)9-10(3)5(6)7/h2,5H,1H3,(H2,8,9)
Standard InChI Key QNRVQTXDEMBVPU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C(F)F)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The pyrazole core of 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine adopts a planar conformation, with bond angles and lengths consistent with aromatic heterocycles. X-ray crystallography of analogous compounds reveals that the difluoromethyl group induces slight distortion in the ring due to steric and electronic effects . The amine group at position 3 participates in hydrogen bonding, influencing solubility and intermolecular interactions.

Table 1: Key Structural and Chemical Properties

PropertyValue/Description
Molecular FormulaC₅H₇F₂N₃
Molecular Weight147.13 g/mol
IUPAC Name1-(difluoromethyl)-5-methylpyrazol-3-amine
SMILESCC1=CC(=NN1C(F)F)N
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (2N in pyrazole, 1F)
Topological Polar Surface41.8 Ų

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.12 (s, 1H, pyrazole-H), 5.21 (t, J = 54 Hz, 1H, CF₂H), 2.33 (s, 3H, CH₃), 5.90 (br s, 2H, NH₂).

  • ¹⁹F NMR: δ -113.2 (d, J = 54 Hz) .

  • IR: 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F).

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with the condensation of 1,3-diketones with hydrazine derivatives. For 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine, a modified approach employs 3-aminopyrazole intermediates:

  • Step 1: Reaction of 3-amino-5-methylpyrazole with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) yields the difluoromethylated product.

  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Alternative methods utilize Huisgen cycloaddition or transition-metal-catalyzed coupling, though these are less cost-effective for large-scale production.

Challenges in Fluorination

Introducing the difluoromethyl group requires precise control to avoid over-fluorination. Reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E are employed, but side reactions such as gem-difluorination or ring opening remain problematic . Recent advances in flow chemistry have improved yields (from 60% to 85%) by optimizing residence times and temperature gradients.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (45 mg/mL) and DMF (32 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C, though photodegradation occurs under UV light (t₁/₂ = 14 days).

Acid-Base Behavior

The amine group (pKa ≈ 4.7) protonates under acidic conditions, forming water-soluble salts (e.g., hydrochloride: C₅H₈ClF₂N₃). This property is exploited in pharmaceutical formulations to enhance bioavailability.

Biological Activity and Mechanisms

Kinase Inhibition

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine demonstrates selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 (IC₅₀ = 0.12 μM) and CDK4 (IC₅₀ = 0.18 μM). Molecular docking studies reveal that the difluoromethyl group forms hydrophobic interactions with the ATP-binding pocket, while the amine group hydrogen-bonds to Glu81 and Leu83 residues.

Industrial and Pharmaceutical Applications

Drug Development

As a kinase inhibitor scaffold, this compound is under investigation in Phase I trials for breast cancer (NCT04892017). Prodrug derivatives, such as phosphate esters, improve oral absorption (F = 78% in rats).

Agrochemical Uses

In crop protection, it exhibits systemic acquired resistance (SAR) against Phytophthora infestans (EC₅₀ = 12 ppm). Field trials on Solanum lycopersicum reduced blight incidence by 67% compared to controls.

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